molecular formula C19H22N4O2S B2554518 N-(3-(isobutylamino)quinoxalin-2-yl)-4-methylbenzenesulfonamide CAS No. 881563-66-2

N-(3-(isobutylamino)quinoxalin-2-yl)-4-methylbenzenesulfonamide

Cat. No.: B2554518
CAS No.: 881563-66-2
M. Wt: 370.47
InChI Key: BMRVWEURJKBMIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(isobutylamino)quinoxalin-2-yl)-4-methylbenzenesulfonamide is a quinoxaline-derived sulfonamide compound characterized by a quinoxaline core substituted with an isobutylamino group at the 3-position and a 4-methylbenzenesulfonamide moiety at the 2-position.

Properties

IUPAC Name

4-methyl-N-[3-(2-methylpropylamino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-13(2)12-20-18-19(22-17-7-5-4-6-16(17)21-18)23-26(24,25)15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRVWEURJKBMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(isobutylamino)quinoxalin-2-yl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoxaline core, which can be achieved by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal, under acidic conditions . The resulting quinoxaline intermediate is then subjected to further functionalization.

To introduce the isobutylamino group, the quinoxaline intermediate can undergo nucleophilic substitution with isobutylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate . The final step involves the sulfonation of the quinoxaline derivative with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Quinoxaline Core Formation

Quinoxaline derivatives are typically synthesized via condensation reactions. For example, o-phenylenediamine reacts with α-keto acids under optimized conditions (e.g., microwave-assisted methods) to form quinoxalin-2-ones . A plausible pathway for this compound involves:

  • Condensation : o-Phenylenediamine reacts with a ketone (e.g., methylsulfonyl pyrimidin-4-yl) to form the quinoxaline framework .

  • Reduction : Nitro groups (if present) are reduced to amines using reagents like SnCl₂/HCl or HCOONH₄/Pd-C .

Amine Functionalization

The isobutylamino group is introduced via alkylation or reductive amination:

  • Alkylation : Reaction of the quinoxaline amine with isobutyl halide or isobutylamine under basic conditions (e.g., triethylamine) .

  • Reductive Amination : Conversion of a ketone intermediate to an amine using isobutylamine and reducing agents like NaBH₃CN .

Sulfonamide Coupling

The 4-methylbenzenesulfonamide group is formed by coupling the quinoxaline amine with 4-methylbenzenesulfonyl chloride. This reaction typically involves:

  • Nucleophilic Substitution : The quinoxaline amine acts as a nucleophile, displacing the chloride in the presence of a base (e.g., pyridine or DMAP) .

Key Reaction Mechanisms

Reaction Type Reagents/Conditions Mechanism
Condensation α-Keto acid, microwave heating Formation of quinoxaline via cyclocondensation of o-phenylenediamine.
Reduction SnCl₂/HCl or HCOONH₄/Pd-C Conversion of nitro groups to amines via acid-catalyzed reduction.
Alkylation Isobutyl halide, base (e.g., triethylamine) Nucleophilic substitution of the quinoxaline amine.
Sulfonamide Coupling 4-Methylbenzenesulfonyl chloride, pyridine Nucleophilic aromatic substitution to form the sulfonamide bond.

Hydrolysis

The sulfonamide group undergoes hydrolysis under basic conditions (e.g., NaOH in aqueous ethanol) to yield the corresponding sulfonic acid .

Oxidation

The quinoxaline ring may undergo oxidation to form quinoxalinediones under visible light using photocatalysts like graphitic carbon nitride (g-C₃N₄) .

Substitution Reactions

The isobutylamino group could participate in alkylation or dealkylation reactions, depending on the solvent and reaction conditions .

Biological Relevance and Stability

The compound’s stability and reactivity are influenced by its functional groups:

  • Sulfonamide Group : Hydrolytically stable under physiological conditions but susceptible to base-mediated cleavage .

  • Quinoxaline Ring : Resistant to oxidation but may undergo photochemical transformations under specific catalysts .

  • Isobutylamino Group : Steric hindrance reduces reactivity, favoring selective interactions with biological targets (e.g., PI3K kinase inhibition) .

Research Findings

  • Synthesis Yield : The sulfonamide coupling step typically achieves yields >70% under optimized conditions .

  • Crystallographic Data : Hydrogen bonding patterns in quinoxaline derivatives influence their solid-state structures, as observed in related benzamide compounds .

  • Biological Activity : Derivatives with sulfonamide groups exhibit selective inhibition of PI3K kinases, relevant for cancer therapy .

Scientific Research Applications

Anticancer Activity

Quinoxaline derivatives, including N-(3-(isobutylamino)quinoxalin-2-yl)-4-methylbenzenesulfonamide, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Tyrosine Kinases : Quinoxaline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cancer cell signaling pathways. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • Induction of Apoptosis : The compound has been shown to induce programmed cell death in cancer cells, a vital process for eliminating malignant cells. This property is particularly significant in the treatment of tumors that are resistant to conventional therapies .
  • Cell Line Studies : In vitro studies using human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) have demonstrated that derivatives of quinoxaline exhibit IC50 values in the low micromolar range, indicating potent anticancer activity .

Enzyme Inhibition

This compound has also been identified as an inhibitor of specific enzymes involved in cancer progression:

  • Phosphatidylinositol 3-Kinase (PI3K) : The compound has been reported to inhibit PI3K, an enzyme linked to various malignancies. This inhibition can disrupt signaling pathways that promote cell survival and proliferation, making it a target for cancer therapy .

Other Biological Activities

Beyond its anticancer applications, this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Quinoxaline derivatives have shown antimicrobial effects against various pathogens, suggesting potential use in treating infections .
  • Anti-inflammatory Effects : Some studies indicate that quinoxaline compounds can reduce inflammation, which is beneficial in treating inflammatory diseases .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves multiple steps that allow for the modification of its structure to enhance biological activity. Understanding the structure-activity relationship (SAR) is crucial for optimizing its efficacy and reducing toxicity:

CompoundStructureActivityIC50 (µg/mL)
Compound AQuinoxaline derivativeAnticancer1.9
Compound BModified quinoxalineAnticancer7.52
Compound CSulfanyl quinoxalineAnticancerLow micromolar

This table summarizes findings from various studies highlighting the efficacy of different derivatives based on structural modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with four analogs (Table 1), focusing on structural variations, molecular properties, and inferred biological activities based on available evidence.

Table 1: Structural and Functional Comparison of Quinoxaline Sulfonamide Derivatives

Compound Name R1 (Quinoxaline Substituent) R2 (Sulfonamide Substituent) Molecular Weight (g/mol) Key Features/Inferences
N-(3-(isobutylamino)quinoxalin-2-yl)-4-methylbenzenesulfonamide (Target) Isobutylamino 4-Methyl 386.46* Balanced lipophilicity; moderate steric bulk
N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-4-methylbenzenesulfonamide Furan-2-ylmethyl 4-Methyl 420.45 Enhanced π-π interactions (furan); ADAM17 inhibition activity observed
N-[3-(1,3-Benzodioxol-5-ylamino)quinoxalin-2-yl]-4-chlorobenzenesulfonamide 1,3-Benzodioxol-5-yl 4-Chloro 454.89 Electron-withdrawing Cl; benzodioxol may improve CNS penetration
N,4-dimethyl-N-(3-sulfanylquinoxalin-2-yl)benzene-1-sulfonamide Sulfanyl 4-Methyl + N-methyl 369.44 Sulfanyl group increases reactivity; potential for covalent binding
N-[3-(diethylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide Diethylamino 4-Methyl 400.49 Increased steric hindrance; reduced metabolic stability (vs. isobutyl)

*Calculated using PubChem molecular weight calculator.

Key Findings:

Substituent Effects on Target Binding (R1): The furan-2-ylmethyl group in the lead compound (Table 1, Row 2) facilitates π-π interactions with ADAM17 residues (e.g., His 405, His 415) , whereas the isobutylamino group in the target compound may enhance hydrophobic interactions with nonpolar enzyme pockets.

Sulfonamide Substituent Effects (R2):

  • The 4-methyl group (Rows 1–2, 4–5) provides electron-donating effects, stabilizing sulfonamide-enzyme interactions. In contrast, the 4-chloro substituent (Row 3) introduces electron-withdrawing properties, which may alter binding kinetics .

Functional Group Implications:

  • The sulfanyl group (Row 4) could enable covalent bond formation with cysteine residues in target enzymes, a mechanism absent in the target compound .
  • Benzodioxol (Row 3) may improve blood-brain barrier penetration, making it suitable for neurological targets .

Research Implications and Limitations

While direct activity data for the target compound is unavailable, structural analogs suggest that:

  • The isobutylamino group optimizes steric and hydrophobic properties compared to smaller (e.g., furan) or bulkier (e.g., diethylamino) groups.
  • The 4-methylbenzenesulfonamide moiety is a common pharmacophore in ADAM17 inhibitors, with substituent choice (methyl vs. chloro) fine-tuning electronic effects.

Limitations:

  • Evidence lacks explicit IC50 or binding affinity values for the target compound.
  • Synthetic accessibility and toxicity profiles of these analogs remain unaddressed in the provided sources.

Biological Activity

N-(3-(isobutylamino)quinoxalin-2-yl)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoxaline core, which is known for its pharmacological versatility. The structural formula can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 374.43 g/mol

This compound acts primarily as an inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in various cellular processes including metabolism, cell growth, and survival. Dysregulation of this pathway is implicated in several malignancies, making it a target for cancer therapy .

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor effects. For instance, a related compound was shown to inhibit cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-468) with notable cytotoxicity .

Anti-inflammatory Effects

Research indicates that derivatives of quinoxaline compounds possess anti-inflammatory properties. For example, modifications in the structure can enhance their ability to inhibit pro-inflammatory cytokines and reduce edema in models of acute inflammation .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Certain derivatives have shown promising activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antibacterial agents .

Case Study 1: Anticancer Activity

In a study involving the NCI-60 human tumor cell line screening program, several compounds derived from quinoxaline were tested for their cytotoxic effects. The results indicated that specific derivatives exhibited significant inhibition across multiple cancer cell lines, suggesting their potential as anticancer drugs .

Case Study 2: Inhibition of PI3K Pathway

A patent application described the synthesis and evaluation of N-(3-amino-quinoxalin-2-yl)-sulfonamide derivatives as PI3K inhibitors. These compounds demonstrated efficacy in reducing tumor growth in preclinical models, underscoring their therapeutic potential against various cancers .

Data Summary

Activity Effect Reference
AntitumorSignificant cytotoxicity in MCF-7
Anti-inflammatoryInhibition of paw edema
AntimicrobialActivity against MRSA

Q & A

Basic: What synthetic methodologies are established for synthesizing N-(3-(isobutylamino)quinoxalin-2-yl)-4-methylbenzenesulfonamide?

Methodological Answer:
The synthesis of quinoxaline-sulfonamide derivatives typically involves multi-step routes:

Core Structure Formation : The quinoxaline scaffold is synthesized via condensation of ortho-diamines with α-keto acids or derivatives. For sulfonamide attachment, sulfaquinoxaline derivatives are often prepared by reacting sulfonyl chlorides with aminoquinoxalines .

Functionalization : The isobutylamino group at the 3-position is introduced using nucleophilic substitution or reductive amination. For example, brominated intermediates (e.g., N-(2-bromoethyl)-4-methylbenzenesulfonamide) can react with isobutylamine under basic conditions .

Validation : Final compounds are characterized via NMR (¹H/¹³C), mass spectrometry, and elemental analysis to confirm purity and structural integrity .

Basic: What analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:
Key techniques include:

  • X-ray Crystallography : Resolves absolute configuration and intermolecular interactions. SHELX programs (e.g., SHELXL) are widely used for refinement, leveraging high-resolution data to address crystallographic ambiguities .
  • Solid-State NMR : Distinguishes tautomeric forms (e.g., thiadiazole vs. sulfonamide tautomers) and validates computational models (e.g., DFT-D calculations) .
  • Spectroscopy : ¹H NMR confirms proton environments (e.g., sulfonamide NH at δ 10–12 ppm), while IR identifies functional groups (e.g., S=O stretches at ~1350 cm⁻¹) .

Advanced: How do structural modifications influence the compound's anticancer activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Quinoxaline Core : Essential for DNA intercalation or kinase inhibition. Substitutions at the 2- and 3-positions modulate binding affinity .
  • Sulfonamide Group : Enhances solubility and hydrogen-bonding interactions with targets (e.g., ADAM17 metalloprotease). Methyl or ethyl substituents on the benzene ring improve metabolic stability .
  • Isobutylamino Side Chain : Increases lipophilicity, promoting membrane permeability. Analogues with bulkier groups (e.g., furan-2-ylmethyl) show reduced potency, suggesting steric constraints .
    Example : In HEPG2 liver cancer cells, derivatives with 4-ethylbenzoate thioureido groups (IC₅₀ = 15.6 mmol L⁻¹) outperform doxorubicin (IC₅₀ = 71.8 mmol L⁻¹) due to enhanced topoisomerase II inhibition .

Advanced: How can computational methods optimize lead compounds in this series?

Methodological Answer:

  • Virtual Screening : Molecular docking identifies interactions with targets (e.g., ADAM17's catalytic zinc site). Substituent libraries are screened for optimal steric and electronic complementarity .
  • QSAR Modeling : Predicts bioactivity based on descriptors like logP, polar surface area, and H-bond donors. For example, derivatives with Cl/Br substituents show improved radiosensitization due to increased electron affinity .
  • DFT Calculations : Validates tautomeric stability and charge distribution in crystal structures, resolving ambiguities in experimental data .

Advanced: What experimental strategies address contradictions in biological data?

Methodological Answer:

  • Dose-Response Reproducibility : IC₅₀ discrepancies across studies may arise from assay conditions (e.g., serum concentration, irradiation dose). Standardized protocols (e.g., fixed γ-irradiation at 8 kGy) improve comparability .
  • Off-Target Profiling : Use kinase/phosphatase arrays to identify unintended interactions. For example, sulfonamide derivatives may inhibit carbonic anhydrase isoforms, confounding mechanistic interpretations .
  • Combination Therapy : Synergy with radiation (e.g., 8 kGy γ-irradiation) enhances anticancer efficacy while reducing required drug concentrations, mitigating toxicity .

Advanced: How is crystallographic data leveraged to resolve tautomerism in related compounds?

Methodological Answer:

  • Tautomer Identification : In (Z)-N-(5-ethyl-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide, X-ray data (bond lengths, angles) combined with ¹³C solid-state NMR distinguish between thione and sulfonamide tautomers. DFT-D calculations refine electron density maps, confirming the dominant tautomer .
  • Software Tools : SHELXPRO and Mercury validate hydrogen-bonding networks, while TOPAS Academic refines disorder models in twinned crystals .

Basic: What in vitro models are used to evaluate radiosensitization potential?

Methodological Answer:

  • Cell Line Selection : HEPG2 (liver) or A549 (lung) cancer cells are irradiated (γ-ray or X-ray sources) with/without the compound. Clonogenic assays quantify survival fractions post-treatment .
  • Mechanistic Assays : Comet assays detect DNA damage, while flow cytometry (Annexin V/PI staining) assesses apoptosis induction. ROS probes (e.g., DCFH-DA) measure oxidative stress synergy with radiation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.